molecular formula C14H15F2N5O2S B10905346 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10905346
M. Wt: 355.37 g/mol
InChI Key: BXVYHDNXJZRWOH-RQZCQDPDSA-N
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Description

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a butylsulfanyl group, a difluoromethyl group, and a nitrophenyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction using butylthiol and an appropriate leaving group.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
  • (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine

Uniqueness

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is unique due to the presence of both the butylsulfanyl and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups with the triazole ring and nitrophenyl moiety enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C14H15F2N5O2S

Molecular Weight

355.37 g/mol

IUPAC Name

(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H15F2N5O2S/c1-2-3-8-24-14-19-18-13(12(15)16)20(14)17-9-10-4-6-11(7-5-10)21(22)23/h4-7,9,12H,2-3,8H2,1H3/b17-9+

InChI Key

BXVYHDNXJZRWOH-RQZCQDPDSA-N

Isomeric SMILES

CCCCSC1=NN=C(N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(F)F

Canonical SMILES

CCCCSC1=NN=C(N1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)F

Origin of Product

United States

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